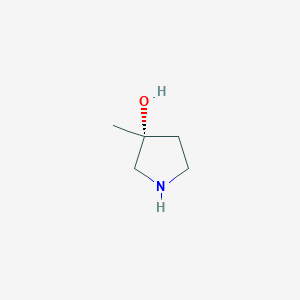

(3R)-3-methylpyrrolidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(7)2-3-6-4-5/h6-7H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBDVRCFTYQLOE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392338-65-7 | |

| Record name | (3R)-3-Methylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3R)-3-methylpyrrolidin-3-ol chemical properties

An In-depth Technical Guide to (3R)-3-methylpyrrolidin-3-ol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the chemical properties, synthesis, and applications of this compound, a valuable chiral building block in modern drug discovery and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction: The Strategic Value of a Chiral Scaffold

This compound belongs to the class of substituted pyrrolidines, a five-membered nitrogen heterocycle that is a cornerstone of medicinal chemistry. The pyrrolidine ring's non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a critical factor in designing selective and potent therapeutic agents.[1] The specific stereochemistry of the (3R) enantiomer, combined with a tertiary alcohol and a secondary amine, provides a rigid and functionally rich scaffold for building complex molecular architectures.

This guide will elucidate the core chemical characteristics of this compound, offering a framework for its strategic deployment in research and development projects.

Caption: Chemical structure of this compound.

Physicochemical and Handling Properties

The physical properties of this compound dictate its handling, storage, and application in various solvent systems. As a hygroscopic solid, rigorous control of the experimental atmosphere is paramount to prevent water absorption, which can alter its physical state and reactivity.

| Property | Value | Source(s) |

| CAS Number | 392338-65-7 | [2] |

| Molecular Formula | C₅H₁₁NO | [3][4] |

| Molecular Weight | 101.15 g/mol | [3][4] |

| Appearance | Orange to Very Dark Brown Solid | [3] |

| Boiling Point | 60-64 °C @ 0.08 Torr | [3] |

| Density (Predicted) | 1.009 ± 0.06 g/cm³ | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| Storage Conditions | 2–8 °C under inert gas (Argon or Nitrogen) | [3] |

| Hygroscopicity | Hygroscopic | [3] |

Safe Handling Protocol

Due to the corrosive nature of the racemic compound, strict safety protocols are mandatory.[4][5]

-

Engineering Controls : All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any dust or vapors.

-

Personal Protective Equipment (PPE) : Wear a flame-retardant lab coat, nitrile or neoprene gloves, and chemical safety goggles.

-

Dispensing : As a hygroscopic solid, dispense the compound in a glove box or under a stream of dry inert gas (e.g., argon) to minimize exposure to atmospheric moisture.

-

Spill Management : In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid generating dust.

-

Disposal : Dispose of waste material in a sealed, labeled container according to local and national regulations for hazardous chemical waste.

Synthesis and Spectroscopic Characterization

While specific preparations for the (3R) enantiomer are proprietary, a general retrosynthetic analysis points to a logical pathway from commercially available chiral precursors. The characterization of the final product relies on a combination of standard spectroscopic techniques.

Representative Synthetic Workflow

A plausible and efficient synthesis involves the stereoselective addition of a methyl group to a protected pyrrolidinone precursor. This approach ensures the preservation of the critical (R)-stereocenter.

Caption: A representative workflow for the synthesis of this compound.

Causality in Synthesis:

-

Step 1 (Protection): The secondary amine is protected (e.g., as a Boc-carbamate) to prevent it from reacting with the organometallic reagent in Step 3. This ensures chemoselectivity.

-

Step 2 (Oxidation): The secondary alcohol is oxidized to a ketone. This carbonyl group is the electrophilic site for the key C-C bond formation.

-

Step 3 (Grignard Addition): The stereoselective addition of a methyl nucleophile (from MeMgBr) to the ketone creates the tertiary alcohol and the desired C-methyl stereocenter. The existing chirality in the ring directs the approach of the nucleophile.

-

Step 4 (Deprotection): Removal of the protecting group under acidic conditions liberates the secondary amine, yielding the final product.

Spectroscopic Profile

The structural integrity of this compound is confirmed by a suite of spectroscopic methods.[6] The predicted data below serves as a benchmark for characterization.[7]

| Technique | Predicted Data and Interpretation |

| ¹H NMR | δ (ppm): ~1.2-1.4 (s, 3H, -CH₃), ~1.8-2.2 (m, 2H, -CH₂-), ~2.8-3.2 (m, 4H, -CH₂-N-CH₂-), ~2.5-4.0 (br s, 2H, -NH and -OH). Rationale: The methyl group appears as a singlet. The four methylene protons on the pyrrolidine ring will show complex multiplets due to diastereotopicity. The NH and OH protons are typically broad and may exchange with D₂O. |

| ¹³C NMR | δ (ppm): ~25-30 (-CH₃), ~40-50 (-CH₂-), ~50-60 (-CH₂-N-), ~70-75 (Quaternary C-OH). Rationale: The chemical shifts are characteristic for an aliphatic amine. The carbon bearing the hydroxyl and methyl groups will be quaternary and shifted downfield. |

| IR Spectroscopy | ν (cm⁻¹): 3300-3500 (broad, O-H and N-H stretch), 2850-2960 (C-H stretch), 1050-1150 (C-O stretch). Rationale: The broad peak in the high-frequency region is a hallmark of hydrogen-bonded OH and NH groups. The C-O stretch confirms the presence of the alcohol. |

| Mass Spectrometry (EI) | m/z: 101 (M⁺), 86 (M⁺ - CH₃), 84 (M⁺ - OH), 57. Rationale: The molecular ion peak at m/z 101 confirms the molecular weight. Common fragmentation pathways include the loss of the methyl radical (α-cleavage) or the hydroxyl group. |

Chemical Reactivity and Strategic Applications

The dual functionality of this compound—a nucleophilic secondary amine and a tertiary alcohol—makes it a versatile intermediate for constructing diverse molecular libraries.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs. The fixed stereochemistry and functional handles of this compound make it an ideal starting point for generating novel drug candidates.

-

CNS Disorders: The pyrrolidine ring is a common feature in drugs targeting the central nervous system. The ability to modify the amine and alcohol allows for fine-tuning of properties like polarity and blood-brain barrier permeability.

-

Inflammatory Disorders: The hydrochloride salt of the racemic mixture has been investigated for treating inflammatory conditions, suggesting the core scaffold has inherent biological activity.[3]

-

Enzyme Inhibitors: Drawing parallels from its N-methylated analog, this compound is a prime candidate for synthesizing inhibitors of enzymes like DNA methyltransferases or as antagonists for receptors such as the adenosine A2A receptor.

Asymmetric Catalysis

The chiral nature and the presence of both nitrogen and oxygen donor atoms make this compound and its derivatives excellent candidates for use as chiral ligands in metal-catalyzed asymmetric reactions.[8] Coordination to a metal center creates a chiral pocket, enabling high enantioselectivity in reactions such as reductions, oxidations, and C-C bond formations.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined stereochemistry, coupled with versatile functional groups, provides a robust platform for the synthesis of complex and biologically active molecules. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for unlocking its full potential in the fields of medicinal chemistry and asymmetric catalysis.

References

- ChemBK. 1-Methylpyrrolidin-3-Ol.

- USA Chemical Suppliers. 1-methyl-3-pyrrolidinol suppliers USA.

- PubChem. 3-Methylpyrrolidin-3-ol. National Center for Biotechnology Information.

- Google Patents. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.

- PubChem. (3S)-3-methylpyrrolidin-3-ol. National Center for Biotechnology Information.

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4899.

- European Patent Office. EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL.

- PubChem. 3-Methylpyrrolidine. National Center for Biotechnology Information.

- Google Patents. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 392338-65-7 [chemicalbook.com]

- 3. 3-METHYLPYRROLIDIN-3-OL CAS#: 125032-87-3 [chemicalbook.com]

- 4. 3-Methylpyrrolidin-3-ol | C5H11NO | CID 14578458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylpyrrolidin-3-ol | 125032-87-3 [sigmaaldrich.com]

- 6. This compound(392338-65-7) 1H NMR spectrum [chemicalbook.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. benchchem.com [benchchem.com]

(3R)-3-Methylpyrrolidin-3-ol: A Technical Guide to its Stereochemistry, Synthesis, and Application in Drug Discovery

Abstract

(3R)-3-methylpyrrolidin-3-ol is a pivotal chiral building block in contemporary medicinal chemistry. Its rigid, three-dimensional structure, featuring a stereogenic quaternary carbon, offers a unique scaffold for the design of highly selective and potent therapeutic agents. The precise orientation of the methyl and hydroxyl groups on the pyrrolidine ring is crucial for specific molecular interactions with biological targets, making its stereocontrolled synthesis a topic of significant interest. This in-depth technical guide provides a comprehensive overview of the structure and stereochemistry of this compound, detailed methodologies for its enantioselective synthesis, thorough analytical characterization, and its strategic application in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of complex chiral molecules.

Introduction: The Strategic Importance of this compound

The pyrrolidine ring is a ubiquitous motif in a vast array of natural products and synthetic drugs, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold.[1] The introduction of a tertiary alcohol at the C3 position, combined with a methyl group, creates a chiral quaternary center, significantly increasing the molecule's three-dimensional complexity. The (3R) configuration of 3-methylpyrrolidin-3-ol is of particular importance in drug design, as the spatial arrangement of its functional groups can dictate the binding affinity and selectivity for specific biological targets, such as enzymes and receptors.

The critical role of stereochemistry in pharmacology is well-established; enantiomers of a chiral drug can exhibit widely different potencies, metabolic pathways, and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure building blocks like this compound is not merely an academic exercise but a fundamental requirement for the development of safer and more effective medicines.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted at the C3 position with both a methyl group and a hydroxyl group. The designation "(3R)" refers to the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| CAS Number | 392338-65-7 |

| InChIKey | ILBDVRCFTYQLOE-RXMQYKEDSA-N |

The presence of the chiral quaternary center imparts a fixed, three-dimensional geometry that is crucial for its function as a pharmacophore. The pyrrolidine ring itself is not planar and can adopt various envelope and twisted conformations, further influencing the spatial disposition of its substituents.

Caption: 2D representation of this compound highlighting the chiral center.

Enantioselective Synthesis Strategies

Proposed Synthetic Pathway: Asymmetric Grignard Addition

This approach leverages a chiral ligand to control the stereochemical outcome of the addition of a methyl Grignard reagent to a suitable N-protected 3-pyrrolidinone. The choice of the nitrogen protecting group is critical to prevent side reactions and to influence the stereoselectivity of the addition. The Boc (tert-butoxycarbonyl) group is a common and effective choice.

Caption: Proposed workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on similar documented syntheses of chiral tertiary alcohols from ketones.

Step 1: Asymmetric Methylation of N-Boc-3-pyrrolidinone

-

Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of a suitable chiral ligand (e.g., a chiral amino alcohol or a TADDOL derivative) in anhydrous toluene (0.1 M).

-

Grignard Addition: Cool the solution to -78 °C in a dry ice/acetone bath. To this, add methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equivalents) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

Substrate Addition: After stirring for 1 hour at -78 °C, add a solution of N-Boc-3-pyrrolidinone (1.0 equivalent) in anhydrous toluene dropwise over 1 hour.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours.

-

Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-N-Boc-3-hydroxy-3-methylpyrrolidine.

Step 2: Deprotection to Yield this compound

-

Acidic Cleavage: Dissolve the purified (R)-N-Boc-3-hydroxy-3-methylpyrrolidine in dichloromethane (0.2 M). Add trifluoroacetic acid (TFA, 5.0 equivalents) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the disappearance of the starting material by TLC.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

Neutralization and Extraction: Dissolve the residue in water and basify to pH > 10 with 2 M sodium hydroxide. Extract the aqueous layer with dichloromethane (4 x 50 mL).

-

Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure, purity, and enantiomeric excess of the synthesized this compound. The following are the expected spectral data based on its structure and data from closely related analogs.[2]

Spectroscopic Data

| Technique | Expected Observations | Interpretation |

| ¹H NMR | δ (ppm): ~1.3 (s, 3H, -CH₃), 1.7-2.0 (m, 2H, -CH₂-), 2.8-3.2 (m, 4H, -CH₂-N-CH₂-), ~2.5 (br s, 1H, -OH), ~2.0 (br s, 1H, -NH) | The singlet at ~1.3 ppm is characteristic of the methyl group at the quaternary center. The multiplets in the 1.7-3.2 ppm range correspond to the pyrrolidine ring protons. The broad singlets for the -OH and -NH protons are exchangeable with D₂O. |

| ¹³C NMR | δ (ppm): ~25 (-CH₃), ~40 (-CH₂-), ~50 (-CH₂-N-), ~70 (C-OH) | The quaternary carbon bearing the hydroxyl group is expected to appear around 70 ppm. The methyl carbon will be upfield at approximately 25 ppm, and the pyrrolidine ring carbons will appear in the 40-50 ppm range. |

| IR (Infrared) | ν (cm⁻¹): 3300-3400 (br, O-H, N-H stretch), 2850-2960 (C-H stretch), 1050-1150 (C-O stretch) | The broad absorption in the 3300-3400 cm⁻¹ region is indicative of the hydroxyl and amine N-H stretching vibrations. The C-H and C-O stretching bands confirm the presence of the alkyl and alcohol functionalities. |

| MS (Mass Spec.) | m/z: 102.0919 [M+H]⁺, 84.0813 [M-H₂O+H]⁺ | The protonated molecular ion [M+H]⁺ should be observed. A common fragmentation pathway for tertiary alcohols is the loss of water, leading to a significant peak at [M-H₂O+H]⁺. |

Chiral Purity Analysis

Determining the enantiomeric excess (e.e.) is crucial. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Method Development:

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is often a good starting point for the separation of chiral amines and alcohols.

-

Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine (DEA) to improve peak shape. For example, a starting condition could be Hexane:IPA:DEA (90:10:0.1).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable for this compound.

-

Protocol:

-

Dissolve a small amount of the racemic and the synthesized this compound in the mobile phase.

-

Inject the racemic mixture to determine the retention times of both enantiomers and to ensure adequate separation.

-

Inject the synthesized sample under the same conditions to determine the ratio of the two enantiomers and calculate the enantiomeric excess.

-

Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional nature of the this compound scaffold makes it an attractive component for introducing stereochemical diversity in drug candidates. The defined spatial orientation of the hydroxyl and methyl groups can lead to highly specific interactions with target proteins, enhancing potency and selectivity.

While specific marketed drugs containing the this compound moiety are not prominently disclosed in the public domain, the broader class of 3-hydroxypyrrolidine derivatives is a well-established pharmacophore. For example, the stereochemistry of substituted pyrrolidines has been shown to be critical for the activity of inhibitors of neuronal nitric oxide synthase (nNOS) and for achieving selectivity in estrogen receptor (ERα) antagonists.[2]

Structure-Activity Relationship (SAR) Insights:

The incorporation of this compound into a drug candidate can influence its properties in several ways:

-

Vectorial Orientation: The hydroxyl group can act as a hydrogen bond donor or acceptor, while the methyl group provides a specific hydrophobic interaction. The (3R) configuration places these groups in a defined region of space, allowing for precise probing of a binding pocket.

-

Solubility and Physicochemical Properties: The polar hydroxyl group can improve aqueous solubility, a desirable property for many drug candidates.

-

Metabolic Stability: The quaternary carbon center can block potential sites of metabolism, increasing the metabolic stability and half-life of a drug.

The rational design of new therapeutic agents often involves exploring the chemical space around a lead compound. The use of enantiomerically pure building blocks like this compound allows medicinal chemists to systematically investigate the impact of stereochemistry on biological activity, leading to the identification of more potent and selective drug candidates.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery. Its unique stereochemical and structural features provide a powerful tool for medicinal chemists to design novel therapeutics with improved pharmacological profiles. The enantioselective synthesis of this compound, while challenging, can be achieved through modern asymmetric catalytic methods. A thorough analytical characterization, particularly the determination of enantiomeric purity by chiral HPLC, is paramount to ensure its quality for use in pharmaceutical research and development. As the demand for more sophisticated and selective drugs continues to grow, the importance of chiral scaffolds like this compound in the medicinal chemist's toolbox will undoubtedly increase.

References

- Kotian, P. L., Lin, T.-H., El-Kattan, Y., & Chand, P. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(2), 193–197.

- Google Patents. (2021). Process for the preparation of 1-methylpyrrolidin-3-ol (CN108698989B).

- PubChem. (n.d.). 1-Methyl-3-pyrrolidinol. National Center for Biotechnology Information.

- Kotian, P. L., Lin, T.-H., El-Kattan, Y., & Chand, P. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. ACS Publications.

- BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube.

- European Patent Office. (2018). Method for producing 1-methylpyrrolidin-3-ol (EP 3415499 A1).

- Google Patents. (n.d.). Preparation method of 1-methyl-3-pyrrolidinol (CN113321605A).

- Google Patents. (1990). Process for preparing 3-pyrrolidinol (US4910320A).

- Google APIs. (n.d.). United States Patent Office.

- Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.

- PubChem. (n.d.). 1-Methyl-3-pyrrolidinol, (-)-. National Center for Biotechnology Information.

- Chiral Drug Separation. (n.d.).

- Harada, N. (2016).

- Chiral Technologies. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

- Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

- Drug Design Org. (n.d.). Structure Activity Relationships.

- Jasial, S., Hu, Y., & Bajorath, J. (2016). On Exploring Structure–Activity Relationships. Methods in Molecular Biology, 1425, 247-262.

- Ivanova, G., & Stoyanov, S. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 57(11), 913-920.

- Surat, P. (2021, February 1). Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences.

- YouTube. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols].

- Jasial, S., Hu, Y., & Bajorath, J. (2016). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 1425, 247–262.

- Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2014). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 351(1), 127-137.

Sources

An In-depth Technical Guide to (3R)-3-methylpyrrolidin-3-ol: A Chiral Building Block for Advanced Drug Discovery

This technical guide provides a comprehensive overview of (3R)-3-methylpyrrolidin-3-ol (CAS Number 392338-65-7), a valuable chiral building block for the synthesis of complex molecules in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, analytical characterization, and applications in medicinal chemistry.

Introduction: The Significance of the Chiral 3-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous scaffold in a multitude of FDA-approved drugs and natural products.[1][2] Its non-planar, saturated five-membered ring structure provides an ideal framework for creating three-dimensional diversity in drug candidates, a critical factor for enhancing target specificity and improving pharmacokinetic profiles.[1] The introduction of a chiral center, as seen in this compound, further expands the chemical space that can be explored, allowing for stereospecific interactions with biological targets.

This compound, with its tertiary alcohol and secondary amine functionalities, offers two key points for chemical modification. The defined stereochemistry at the C3 position is particularly crucial, as the spatial orientation of the methyl group can significantly influence the biological activity of the final molecule. This guide will delve into the technical details of this important chiral building block.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value | Source |

| CAS Number | 392338-65-7 | [3][4] |

| Molecular Formula | C₅H₁₁NO | [4] |

| Molecular Weight | 101.15 g/mol | [4] |

| Appearance | Solid | [5] |

| Storage Temperature | Room temperature, under inert atmosphere | [5] |

Spectroscopic Data:

Synthesis of Chiral 3-Methylpyrrolidin-3-ol Derivatives

The enantioselective synthesis of substituted pyrrolidines is a topic of significant interest in organic chemistry. While a specific, detailed industrial synthesis for this compound is not widely published, a relevant and illustrative example is the synthesis of the closely related N-methylated analog, (3R)-1-methylpyrrolidin-3-ol, from (3R)-pyrrolidin-3-ol. This process, detailed in a patent, provides valuable insights into a potential synthetic route.

A common strategy involves the reductive amination of a suitable precursor. In this patented example, (3R)-pyrrolidin-3-ol is reacted with formaldehyde in the presence of a platinum on carbon catalyst under a hydrogen atmosphere.

Experimental Protocol (Adapted from Patent CN108698989B):

This protocol describes the synthesis of (3R)-1-methylpyrrolidin-3-ol and is provided as a representative example.

-

Reaction Setup: To a suitable reaction vessel, add (3R)-pyrrolidin-3-ol (60.1g), 93% paraformaldehyde (23.4g, 1.05 equivalents), methanol (300.1g), and 5% platinum on carbon (3.7g, water-containing).[7]

-

Hydrogenation: The mixture is reacted at 20°C under a hydrogen pressure of 0.4 to 0.5 MPa for approximately 6 hours.[7] The reaction progress is monitored by gas chromatography to confirm the disappearance of the starting material.[7]

-

Workup: After the reaction is complete, the platinum on carbon catalyst is removed by filtration.[7] The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting oil is purified by distillation to yield (3R)-1-methylpyrrolidin-3-ol.[7] Purity and yield are determined by gas chromatography. The patent reports yields of up to 93% with purities of 99.5%.[7]

This example illustrates a robust and scalable method for the N-methylation of a chiral pyrrolidinol. The synthesis of the parent this compound would likely involve an alternative strategy, potentially starting from an achiral precursor and employing an asymmetric synthesis method, or through the resolution of a racemic mixture.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional structure of the 3-methylpyrrolidin-3-ol scaffold makes it an attractive component in the design of potent and selective therapeutic agents. The stereochemistry at the C3 position is often a critical determinant of biological activity.

Selective Estrogen Receptor Degraders (SERDs):

A prominent example of the application of the (3R)-3-methylpyrrolidine moiety is in the development of selective estrogen receptor degraders (SERDs) for the treatment of breast cancer. Research has shown that the orientation of a 3-R-methylpyrrolidine group can confer a pure estrogen receptor α (ERα) antagonist and selective ER degrader profile to a molecule. This is in contrast to the corresponding 3-S-methylpyrrolidine or unsubstituted pyrrolidine derivatives. The (R)-methyl group is thought to induce a conformational change in the ERα protein, leading to its degradation.

The estrogen receptor signaling pathway is a key driver in many breast cancers. Estrogen, upon binding to ERα, triggers a cascade of events leading to gene transcription and cell proliferation. SERDs that incorporate the (3R)-3-methylpyrrolidine scaffold can effectively block this pathway by promoting the degradation of the receptor itself.

Analytical Characterization

The quality control of this compound, particularly the confirmation of its enantiomeric purity, is critical for its use in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for this purpose.

Chiral HPLC Method Development:

Illustrative Chiral HPLC Protocol (for a related N-Boc protected pyrrolidinol):

This protocol is for a related compound and serves as a starting point for method development for this compound.

-

Instrumentation: HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column, for example, CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[8]

-

Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v), which can be optimized for baseline separation.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 25 °C.[8]

-

Detection: UV at 210 nm.[8]

-

Sample Preparation: A solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.[8]

It is crucial to develop and validate a specific method for this compound to ensure accurate determination of its enantiomeric excess.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, data for the racemic mixture and related compounds indicate that it should be considered a hazardous substance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and eye/face protection.

-

Ventilation: Use in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapor.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

For the related 3-Methylpyrrolidin-3-ol (racemic mixture), the GHS classification indicates it causes severe skin burns and eye damage.[5]

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and functional handles make it an ideal starting material for the synthesis of complex, biologically active molecules. The demonstrated importance of the 3R-methyl stereoisomer in conferring a selective estrogen receptor degrader profile highlights the critical role that such chiral scaffolds play in modern medicinal chemistry. As the demand for more potent and selective drugs continues to grow, the utility of this compound and other chiral pyrrolidine derivatives is expected to increase, making a thorough understanding of their properties and synthesis essential for researchers in the field.

References

- Marino, A. M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

- Ullah, H., et al. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Journal of Molecular Structure, 1301, 137357. [Link]

- Google Patents. (2021).

- PubChem. 3-Methylpyrrolidin-3-ol. [Link]

Sources

- 1. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Methyl-3-pyrrolidinol(13220-33-2) 13C NMR [m.chemicalbook.com]

- 4. data.epo.org [data.epo.org]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. WO2020247429A1 - Pyrrolidine compounds - Google Patents [patents.google.com]

- 7. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of (3R)-3-methylpyrrolidin-3-ol

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize the chiral tertiary amino alcohol, (3R)-3-methylpyrrolidin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The focus is on not only presenting the data but also elucidating the scientific rationale behind the experimental choices, ensuring a robust and validated approach to structural confirmation and purity assessment.

Introduction

This compound is a valuable chiral building block in medicinal chemistry and asymmetric synthesis. Its stereodefined structure, containing a tertiary alcohol and a secondary amine within a pyrrolidine ring, offers a unique scaffold for the development of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is paramount to confirm its chemical identity, stereochemical integrity, and purity, which are critical quality attributes in the drug development pipeline. This guide serves as a practical resource for obtaining and interpreting the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and providing insights into the chemical environment of each nucleus.

The Rationale Behind NMR Experimental Design

The choice of solvent, concentration, and specific NMR experiments is critical for acquiring high-quality data. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules like this compound due to its excellent dissolving power and the presence of a residual proton signal that can be used for chemical shift referencing. The sample concentration is typically in the range of 5-25 mg in 0.5-0.7 mL of solvent to ensure a good signal-to-noise ratio without causing significant line broadening.[1][2]

Given the chiral nature of the molecule, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed to determine enantiomeric purity.[3][4] These agents form diastereomeric complexes with the enantiomers of the analyte, leading to distinct signals in the NMR spectrum, allowing for their quantification.[3][4]

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is adequate for the spectrometer's probe.

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32 (to achieve good signal-to-noise).

-

Spectral width: -2 to 12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more (due to the lower natural abundance of ¹³C).

-

Spectral width: 0 to 200 ppm.

-

Reference: CDCl₃ at 77.16 ppm.

-

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Spectroscopic Data and Interpretation

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | s | 3H | -CH₃ |

| ~1.7-1.9 | m | 2H | -CH₂- (C4) |

| ~2.8-3.1 | m | 4H | -CH₂- (C2), -CH₂- (C5) |

| (broad) | s | 2H | -OH, -NH |

Note: The chemical shifts for the -OH and -NH protons are highly dependent on concentration and temperature and may exchange with deuterium if D₂O is added.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~25-30 | -CH₃ |

| ~40-45 | -CH₂- (C4) |

| ~50-55 | -CH₂- (C5) |

| ~60-65 | -CH₂- (C2) |

| ~70-75 | -C-OH (C3) |

Note: These are predicted values and may vary slightly based on experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key functional groups include the O-H of the tertiary alcohol, the N-H of the secondary amine, and the C-N and C-O bonds.

The Rationale Behind FTIR Experimental Design

Attenuated Total Reflectance (ATR) is the preferred technique for analyzing liquid samples like this compound, especially if they are viscous.[1][5][6] ATR requires minimal to no sample preparation and provides high-quality spectra by passing an IR beam through a crystal that is in direct contact with the sample.[6] This method is non-destructive and rapid.[7] A background spectrum of the clean ATR crystal is always collected first and subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

Experimental Protocol: ATR-FTIR

Data Acquisition:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR accessory.

-

Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Instrument Parameters:

-

Spectrometer: A benchtop FTIR spectrometer equipped with a single-reflection ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Diagram: ATR-FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR sample analysis.

Spectroscopic Data and Interpretation

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H and N-H stretching (hydrogen-bonded) |

| 2960-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1460 | Medium | C-H bending |

| 1200-1100 | Strong | C-O stretching (tertiary alcohol) |

| 1150-1050 | Medium-Strong | C-N stretching |

The broadness of the O-H and N-H stretching bands is a characteristic feature resulting from intermolecular hydrogen bonding. The C-O stretching frequency for a tertiary alcohol is typically found in the 1200-1100 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural information through the analysis of fragmentation patterns.

The Rationale Behind MS Experimental Design

Electron Ionization (EI) is a common ionization technique for relatively small, volatile molecules. It typically produces a wealth of fragment ions, which can be used to piece together the structure of the molecule. The molecular ion (M⁺˙) of alcohols is often weak or absent in EI-MS due to the ease of fragmentation.[8][9] Key fragmentation pathways for alcohols include α-cleavage and dehydration (loss of H₂O).[9][10] For cyclic amines, fragmentation often involves cleavage of the bonds adjacent to the nitrogen atom.

Experimental Protocol: GC-MS (EI)

Sample Preparation and Introduction:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet, which is coupled to the mass spectrometer. The GC will separate the analyte from any impurities before it enters the ion source.

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 30-200.

Diagram: GC-MS (EI) Logical Flow

Caption: Logical flow of a GC-MS experiment.

Spectroscopic Data and Interpretation

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 101 | [M]⁺˙ | Molecular Ion |

| 86 | [M - CH₃]⁺ | α-cleavage (loss of methyl radical) |

| 83 | [M - H₂O]⁺˙ | Dehydration |

| 70 | [M - CH₃ - H₂O]⁺ | Subsequent loss from fragments |

| 58 | [C₃H₈N]⁺ | Ring cleavage |

The molecular ion at m/z 101 may be of low abundance. A prominent peak is expected at m/z 86 due to the loss of the methyl group via α-cleavage, resulting in a resonance-stabilized cation. The loss of a water molecule to give a fragment at m/z 83 is also a characteristic fragmentation for alcohols.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, FTIR, and MS provides a self-validating system for its structural confirmation and characterization. ¹H and ¹³C NMR establish the carbon-hydrogen framework, FTIR confirms the presence of key functional groups (hydroxyl and amino), and MS provides the molecular weight and characteristic fragmentation patterns. Together, these techniques offer a detailed and unambiguous fingerprint of this important chiral building block, ensuring its quality and suitability for applications in research and development.

References

- Reddy, R. S., et al. (2013). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Green Chemistry, 15(11), 3120-3125.

- Li, M., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 549-556.

- Agilent. (2021). Improved Measurement of Liquid Samples Using FTIR.

- ResearchGate. (n.d.). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit.

- ACTTR Inc. (2020). Test and Measure Viscous Substances By FTIR.

- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.

- PubChem. (n.d.). 1-Methyl-3-pyrrolidinol, (-)-.

- MDPI. (2021). Application of FTIR-ATR Spectrometry in Conjunction with Multivariate Regression Methods for Viscosity Prediction of Worn-Out Motor Oils.

- Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra.

- PubChem. (n.d.). 1-Methyl-3-pyrrolidinol.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- PubChem. (n.d.). 3-Methylpyrrolidin-3-ol.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.

- Whitman College. (n.d.). GCMS Section 6.10.

- YouTube. (2019). Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE.

- NIST. (n.d.). 1-Methyl-3-pyrrolidinol.

Sources

- 1. agilent.com [agilent.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ACTTR Inc. - Test and Measure Viscous Substances By FTIR [acttr.com]

- 6. mt.com [mt.com]

- 7. jascoinc.com [jascoinc.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. GCMS Section 6.10 [people.whitman.edu]

(3R)-3-Methylpyrrolidin-3-ol: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Value of Saturated Heterocycles in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced three-dimensional (3D) character is paramount. Flat, aromatic systems, while historically significant, often limit the exploration of the vast, intricate topographies of biological targets. Saturated heterocycles have emerged as "privileged scaffolds" for their ability to confer improved physicochemical properties, including enhanced solubility and metabolic stability, while providing a rigid, stereochemically defined framework for pharmacophore elaboration[1].

Among these, the pyrrolidine ring is a cornerstone of medicinal chemistry[1][2]. Its non-planar structure and the presence of a basic nitrogen atom offer versatile anchor points for molecular design. This guide focuses on a specific, high-value building block: (3R)-3-methylpyrrolidin-3-ol . The introduction of a chiral tertiary alcohol at the C3 position creates a unique stereogenic center and a functional handle for further chemical modification. This imparts a distinct 3D vector to the scaffold, making it a highly attractive starting point for the synthesis of complex molecules targeting a range of disease areas. This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its properties, a robust synthetic strategy, and its potential applications.

Physicochemical and Structural Properties

This compound is a chiral organic compound featuring a five-membered saturated nitrogen heterocycle. The key structural feature is the quaternary stereocenter at the C3 position, which bears both a methyl and a hydroxyl group. This tertiary alcohol is less reactive than a primary or secondary alcohol, a factor that must be considered in synthetic planning.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [3][4] |

| Molecular Weight | 101.15 g/mol | [4] |

| CAS Number | 392338-65-7 | [3] |

| IUPAC Name | This compound | |

| Chirality | (R)-configuration at C3 | |

| Appearance | Typically a solid or oil | |

| Key Features | Pyrrolidine Ring, Chiral Tertiary Alcohol |

Proposed Asymmetric Synthesis: A Strategy for Stereocontrol

A reproducible and scalable synthesis is critical for the utility of any chiral building block. While numerous methods exist for synthesizing pyrrolidine derivatives, the construction of the C3-quaternary stereocenter of this compound requires a carefully designed asymmetric approach. A highly logical and field-proven strategy involves the asymmetric addition of a methyl nucleophile to a protected 3-pyrrolidinone precursor.

The causality behind this choice is twofold:

-

Directness: A Grignard reaction is one of the most fundamental and reliable methods for forming carbon-carbon bonds and creating tertiary alcohols from ketone precursors.

-

Stereocontrol: The use of a chiral ligand to mediate the Grignard addition allows for the direct establishment of the desired (R)-enantiomer, avoiding costly and often low-yielding chiral resolution steps later in the synthesis.

Below is a detailed, self-validating protocol based on this expert-driven approach.

Experimental Protocol: Asymmetric Grignard Addition to N-Boc-3-pyrrolidinone

This protocol is designed to be self-validating by including checkpoints and characterization steps to ensure the reaction is proceeding as expected.

Step 1: Preparation of the Ketone Precursor

-

Objective: To prepare the stable, commercially available N-Boc-3-pyrrolidinone for the key asymmetric reaction.

-

Procedure:

-

Procure or synthesize N-Boc-3-pyrrolidinone.

-

Ensure the starting material is anhydrous, as Grignard reagents are highly sensitive to moisture. This can be achieved by dissolving the ketone in an anhydrous solvent (e.g., THF) and drying over molecular sieves, or by azeotropic distillation with toluene.

-

Step 2: The Asymmetric Grignard Addition

-

Objective: To add a methyl group to the carbonyl of N-Boc-3-pyrrolidinone with high enantioselectivity to form the (R)-tertiary alcohol.

-

Rationale: The choice of a chiral ligand is critical. Ligands derived from 1,2-diaminocyclohexane (DACH) have shown exceptional efficacy in mediating the asymmetric addition of organomagnesium reagents to ketones.

-

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral ligand (e.g., a suitable (R,R)-DACH-derived biaryl ligand, ~10 mol%) in anhydrous toluene.

-

Cool the solution to 0 °C.

-

Slowly add methylmagnesium bromide (MeMgBr, ~1.2 equivalents) as a solution in THF/Toluene. Stir for 30 minutes to allow for the formation of the chiral magnesium complex.

-

Cool the reaction mixture to the optimized temperature (typically between -20 °C and -78 °C, to be determined empirically for maximum enantioselectivity).

-

Slowly add a pre-cooled solution of N-Boc-3-pyrrolidinone (1.0 equivalent) in anhydrous toluene via syringe pump over 1-2 hours to maintain a low concentration of the ketone and minimize side reactions.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete.

-

Validation Checkpoint: Upon completion, carefully quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Step 3: Work-up and Purification of the Protected Intermediate

-

Objective: To isolate and purify the N-Boc-(3R)-3-methylpyrrolidin-3-ol.

-

Procedure:

-

Allow the quenched reaction mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Validation Checkpoint: Characterize the purified product by ¹H NMR and Mass Spectrometry to confirm its structure. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

-

Step 4: N-Boc Deprotection

-

Objective: To remove the Boc protecting group to yield the final product, this compound.

-

Procedure:

-

Dissolve the purified N-Boc-(3R)-3-methylpyrrolidin-3-ol in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it can be neutralized with a mild base (e.g., NaHCO₃ solution) and extracted, or used directly as the hydrochloride salt.

-

Final Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Spectroscopic data for this compound are available from commercial suppliers for comparison[3].

-

Caption: Proposed workflow for the asymmetric synthesis of this compound.

Applications in Drug Discovery: A Scaffold for 3D Diversity

The true value of a building block like this compound lies in its potential to serve as a starting point for more complex, biologically active molecules. While specific examples in marketed drugs remain proprietary or in early-stage development, its utility can be understood by examining its structural features in the context of modern medicinal chemistry.

-

Vectorial Exit Point: The secondary amine of the pyrrolidine ring provides a primary vector for derivatization, allowing the scaffold to be coupled to other fragments or core structures of a drug candidate.

-

Chiral Recognition: The (R)-stereocenter is fixed. This is crucial because biological targets, being chiral themselves, often exhibit dramatically different affinities for different enantiomers of a drug. Using an enantiopure building block ensures that only the desired stereoisomer is synthesized.

-

Tertiary Alcohol as a Functional Handle: The hydroxyl group can serve multiple purposes:

-

It can act as a hydrogen bond donor, forming a key interaction with a target protein.

-

It can be used as a chemical handle for further modification, for example, through etherification or esterification, to explore the surrounding pocket of a binding site.

-

It can be replaced with other functional groups (e.g., a fluorine atom or an amino group) via nucleophilic substitution chemistry to modulate the molecule's properties.

-

The combination of the rigid pyrrolidine ring and the specific 3D orientation of the methyl and hydroxyl groups allows chemists to project substituents into defined regions of space, a critical strategy for optimizing binding affinity and selectivity.

Caption: Logical relationships in utilizing a chiral scaffold for drug design.

Conclusion

This compound represents a valuable, high-potential building block for medicinal chemists. Its sp³-rich, stereochemically defined structure provides an excellent platform for developing next-generation therapeutics that can effectively navigate the complex 3D environment of biological targets. While its direct synthesis requires careful stereocontrol, methodologies such as asymmetric Grignard additions offer a robust and logical pathway to access this compound in high enantiopurity. As the demand for novel, patentable, and efficacious chemical entities continues to grow, the strategic application of such well-defined chiral scaffolds will remain a critical component of successful drug discovery programs.

References

- Raimondi, M. V., Spatola, R., & D'Anneo, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

- 3-Methylpyrrolidin-3-ol | C5H11NO | CID 14578458 - PubChem. (n.d.).

- 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem. (n.d.).

- Li Petri, G., Spanò, V., Spatola, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

- Hu, Y., Stumpfe, D., & Bajorath, J. (2016). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

- Lulli, T., Dei, F., Martínez-Bailén, M., et al. (2020). Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. PMC - NIH. [Link]

- (+-)-3-methyl-2-pyrrolidinone - SpectraBase. (n.d.).

- Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents. (n.d.).

- Di Tommaso, E., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. [Link]

Sources

Physical properties of chiral 3-methylpyrrolidin-3-ol

An In-Depth Technical Guide to the Physical Properties of Chiral 3-Methylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyrrolidin-3-ol is a chiral tertiary alcohol built upon a pyrrolidine scaffold. This five-membered heterocyclic motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The presence of a stereocenter at the C3 position means the molecule exists as two non-superimposable mirror images, the (R) and (S) enantiomers.

In drug development, the specific stereochemistry of a molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, a thorough understanding of the distinct physical properties of each enantiomer is paramount for synthesis, purification, characterization, and quality control. This guide provides a detailed examination of the known physical properties of 3-methylpyrrolidin-3-ol, offering field-proven insights into their determination and significance.

Molecular Structure and Stereochemistry

The fundamental structure consists of a pyrrolidine ring with a methyl group and a hydroxyl group attached to the same carbon atom (C3). The absolute configuration at this chiral center is designated as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left), based on the Cahn-Ingold-Prelog priority rules.

Caption: 2D structures of the (S) and (R) enantiomers of 3-methylpyrrolidin-3-ol.

Summary of Key Physical Properties

The following table summarizes the available physical data for racemic and chiral forms of 3-methylpyrrolidin-3-ol. It is important to note that comprehensive data, particularly for the (R)-enantiomer, is not as widely published as for its N-methylated analogs.

| Property | Racemic (±)-3-Methylpyrrolidin-3-ol | (S)-3-Methylpyrrolidin-3-ol | (R)-3-Methylpyrrolidin-3-ol |

| CAS Number | 125032-87-3[1][2] | 1312756-35-6[3] | 392338-65-7[4] |

| Molecular Formula | C₅H₁₁NO[1][2] | C₅H₁₁NO[3] | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol [1][2] | 101.15 g/mol [3] | 101.15 g/mol |

| Physical Form | Solid[1] | Data not specified | Data not specified |

| Boiling Point | 60-64 °C @ 0.08 Torr[1] | Data not specified | Data not specified |

| Solubility | Slightly soluble in DMSO and Methanol[1] | Data not specified | Data not specified |

| Optical Rotation | 0° (by definition) | Data not specified in searches | Data not specified in searches |

Detailed Discussion of Physical Properties

Physical Form and Appearance

The racemic mixture of 3-methylpyrrolidin-3-ol is documented as a solid at room temperature[1]. The physical form of the individual enantiomers is not explicitly stated in the reviewed sources, but they are expected to be solids as well, potentially with different melting points from the racemate.

Boiling Point

The boiling point of the racemic mixture is reported as 60-64 °C under reduced pressure (0.08 Torr)[1]. Boiling point is a critical parameter for purification by distillation. Performing distillation under vacuum is essential for this compound to prevent thermal decomposition, which can occur at higher temperatures required for boiling at atmospheric pressure. The boiling points of the individual enantiomers are expected to be identical.

Optical Rotation

Optical rotation is the defining physical property that distinguishes enantiomers. It is the measure of the rotation of plane-polarized light as it passes through a sample of a chiral compound.

-

Dextrorotatory (+) compounds rotate light to the right (clockwise).

-

Levorotatory (-) compounds rotate light to the left (counter-clockwise).

The (R) and (S) enantiomers of 3-methylpyrrolidin-3-ol will rotate light by equal magnitudes but in opposite directions[5]. A racemic mixture, containing equal amounts of both enantiomers, will have a net rotation of zero. While specific rotation values for the title compound were not found, data for the closely related (R)-(-)-1-Methyl-3-pyrrolidinol show a specific rotation of [α]20/D of -7° (c=1% in chloroform)[6][7], and the corresponding (S)-enantiomer has a rotation of +6° under similar conditions[8][9]. This underscores the importance of this measurement for confirming stereochemical identity and purity.

Solubility

The solubility of a compound dictates the choice of solvents for chemical reactions, purification (e.g., recrystallization), and formulation. Racemic 3-methylpyrrolidin-3-ol is reported to be slightly soluble in methanol and DMSO[1]. The presence of both a polar hydroxyl group and a secondary amine group suggests likely solubility in polar protic solvents like water and ethanol, and limited solubility in nonpolar solvents like hexanes. The solubility of both enantiomers should be identical in achiral solvents.

Spectroscopic Data

Spectroscopic analysis is indispensable for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H proton, the O-H proton, the aliphatic protons on the pyrrolidine ring, and a distinct singlet for the C3-methyl group. The exact chemical shifts and splitting patterns will depend on the solvent used. A ¹H NMR spectrum for (3R)-3-methylpyrrolidin-3-ol is referenced in the literature, confirming its characterization[4].

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals, one for each unique carbon atom in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. Key expected peaks for 3-methylpyrrolidin-3-ol include a broad absorption band around 3300-3400 cm⁻¹ for the O-H stretch, a peak in the 3200-3500 cm⁻¹ region for the N-H stretch, and C-H stretching peaks around 2850-2960 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 3-methylpyrrolidin-3-ol, the molecular ion peak [M]⁺ would be expected at m/z = 101.15.

Experimental Protocol: Determination of Specific Rotation

This section provides a standardized workflow for measuring the specific rotation of a chiral sample, a critical experiment for confirming enantiomeric identity and purity.

Causality and Trustworthiness: This protocol is designed to be self-validating. By precisely controlling concentration, path length, temperature, and wavelength, the resulting specific rotation becomes a reliable physical constant. Each parameter is critical: concentration and path length directly influence the observed rotation, while temperature and the wavelength of light (typically the sodium D-line, 589 nm) can also affect the measurement.

Caption: Standard workflow for determining the specific rotation of a chiral compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the chiral 3-methylpyrrolidin-3-ol sample using an analytical balance.

-

Quantitatively transfer the sample to a 10.00 mL Class A volumetric flask.

-

Dissolve the sample in a suitable solvent (e.g., chloroform, methanol) and fill to the mark. The concentration (c) is then calculated in g/mL. For this example, it would be ~0.01 g/mL.

-

-

Instrument Calibration (Blank):

-

Ensure the polarimeter is powered on and the sodium lamp is warmed up.

-

Fill a clean polarimeter cell (of known path length, l, typically 1 dm) with the pure solvent used in Step 1.

-

Place the cell in the instrument and take a blank reading. Calibrate the instrument to read 0.000°.

-

-

Sample Measurement:

-

Empty the polarimeter cell and rinse it 2-3 times with small portions of the sample solution.

-

Carefully fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path.

-

Place the cell in the instrument and record the observed optical rotation (α_obs). Take several readings and average them to ensure stability. Record the temperature (T).

-

-

Calculation of Specific Rotation:

-

Use the following formula to calculate the specific rotation ([α]):

[α]_D^T = α_obs / (c × l)

-

Where:

-

T is the temperature in degrees Celsius (e.g., 20 °C).

-

D refers to the wavelength of the sodium D-line (589 nm).

-

α_obs is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters (dm).

-

-

-

Data Reporting:

-

The final value should be reported including all experimental parameters. For example: [α]²⁰_D = +X.X° (c 1.0, Chloroform) .

-

Conclusion

The physical properties of chiral 3-methylpyrrolidin-3-ol are foundational to its application in research and development. While comprehensive data for both enantiomers is not fully available in the public domain, the existing information on the racemic mixture and related analogs provides a strong basis for its handling, purification, and characterization. The key distinguishing feature, optical rotation, requires precise and standardized measurement to ensure control over the stereochemical integrity of the material, a non-negotiable aspect of modern drug development.

References

- PubChem. (3S)-3-methylpyrrolidin-3-ol. [Link]

- PubChem. 3-Methylpyrrolidin-3-ol. [Link]

- PubChem. 1-Methyl-3-pyrrolidinol, (-)-. [Link]

- Noble Intermedi

- Master Organic Chemistry.

Sources

- 1. 3-METHYLPYRROLIDIN-3-OL CAS#: 125032-87-3 [m.chemicalbook.com]

- 2. 3-Methylpyrrolidin-3-ol | C5H11NO | CID 14578458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3S)-3-methylpyrrolidin-3-ol | C5H11NO | CID 67250199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(392338-65-7) 1H NMR spectrum [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. (R)-(-)-1-Methyl-3-pyrrolidinol 97 104641-60-3 [sigmaaldrich.com]

- 7. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]

- 8. (S)-(+)-1-Methyl-3-pyrrolidinol 95 104641-59-0 [sigmaaldrich.com]

- 9. (S)-(+)-1-Methyl-3-pyrrolidinol | 104641-59-0 [chemicalbook.com]

A Technical Guide to the Discovery of Substituted Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and natural products.[1][2][3] Its success stems from a unique combination of properties: the sp³-hybridized carbon atoms confer a distinct three-dimensional geometry that allows for effective exploration of pharmacophore space, while the nitrogen atom acts as a key hydrogen bond donor or acceptor.[2][4][5] This guide provides a comprehensive overview of the strategic and tactical considerations in the discovery of novel substituted pyrrolidine derivatives. We will delve into the core synthetic strategies, from the de novo construction of the ring to the functionalization of existing scaffolds, with a special emphasis on controlling stereochemistry—a critical factor for biological activity.[4][6] Detailed, field-proven protocols for key transformations, including [3+2] cycloadditions and modern C-H functionalization, are presented to bridge theory with practice. This document is designed to serve as an in-depth resource for researchers aiming to design and synthesize the next generation of pyrrolidine-based therapeutics.

Chapter 1: The Pyrrolidine Scaffold: A Privileged Motif in Drug Discovery

The prevalence of the pyrrolidine motif in pharmaceuticals is remarkable, ranking as one of the most common saturated nitrogen heterocycles in approved drugs.[1] This is not a coincidence but a consequence of its inherent structural and physicochemical advantages.

-

Three-Dimensionality and Conformational Flexibility: Unlike flat aromatic systems, the non-planar, puckered nature of the pyrrolidine ring provides a 3D scaffold that can present substituents in precise spatial orientations.[2][4][5] This phenomenon, known as "pseudorotation," allows the ring to adopt various envelope and twisted conformations, enabling it to conform to the binding pockets of diverse biological targets. The choice and placement of substituents can lock the ring into a specific conformation, which is a key strategy in optimizing drug-target interactions.[4]

-

Physicochemical Properties: The pyrrolidine nucleus often enhances aqueous solubility and other desirable physicochemical properties of a drug molecule.[7] The nitrogen atom can serve as a hydrogen bond donor in its protonated state or a hydrogen bond acceptor when substituted, making it a versatile pharmacophoric element.

-

Stereochemical Richness: The pyrrolidine ring can possess multiple stereogenic centers. As biological systems are chiral, the specific stereoisomer of a drug candidate is often responsible for its therapeutic effect, while other isomers may be inactive or even contribute to toxicity.[4][6] Therefore, the development of asymmetric syntheses to access enantiomerically pure pyrrolidines is of paramount importance.

The following diagram illustrates the overall strategic workflow in a typical pyrrolidine-focused drug discovery program.

Caption: High-level workflow for pyrrolidine derivative discovery.

Chapter 2: Strategic Approaches to Pyrrolidine Synthesis

The synthesis of substituted pyrrolidines can be broadly categorized into two major approaches: the construction of the pyrrolidine ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine scaffold.[4][8]

Ring Construction from Acyclic Precursors

Building the heterocyclic ring de novo offers great flexibility in introducing a wide variety of substituents.

-

[3+2] Cycloaddition Reactions: This is one of the most powerful and atom-economical methods for constructing the pyrrolidine ring.[9] It involves the reaction of a three-atom component (the dipole), typically an azomethine ylide, with a two-atom component (the dipolarophile), such as an alkene or alkyne. This single-step reaction can create two new carbon-carbon bonds and up to four stereogenic centers, making it highly efficient for generating molecular complexity.[9][10][11] The versatility of this method allows for the synthesis of diverse pyrrolidine structures, including complex spirocyclic systems.[4][12]

-

Intramolecular Cyclization: These methods involve forming the ring by creating a C-N or C-C bond within a suitable acyclic precursor. Examples include:

-

Reductive Amination: Intramolecular reductive amination of γ-amino ketones or aldehydes is a classic and reliable method.

-

Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound is a highly effective route, particularly for asymmetric synthesis when guided by a chiral catalyst.[1]

-

C-H Amination: Modern transition-metal-catalyzed reactions, such as those using copper or rhodium, can achieve intramolecular amination of unactivated C(sp³)-H bonds, providing a direct route to pyrrolidines from simple starting materials.[13][14]

-

Functionalization of Pre-existing Pyrrolidine Rings

This strategy leverages the "chiral pool," using readily available, enantiopure starting materials like L-proline or (S)-4-hydroxyproline.[8] This approach is often more practical and scalable for producing specific target molecules.

-

Functionalization of Proline Derivatives: Proline is an ideal starting material, offering multiple sites for modification.

-

C-2 Position (Carboxylic Acid): The carboxyl group can be reduced to an alcohol (prolinol), converted to amides, or used in various coupling reactions. (S)-prolinol is a key starting material for many drugs.[8]

-

C-3 and C-4 Positions: While historically challenging, modern methods like palladium-catalyzed directed C(sp³)–H arylation now allow for the direct and stereospecific introduction of substituents at the C-3 position.[15]

-

C-5 Position: The position alpha to the nitrogen can be functionalized via methods like the Shono oxidation.[16]

-

Asymmetric Synthesis: Controlling Stereochemistry

Controlling the absolute and relative stereochemistry is crucial. Organocatalysis and transition metal catalysis are the two dominant pillars for achieving high enantioselectivity.

-

Organocatalysis: Chiral secondary amines, particularly those derived from proline and prolinol, are powerful organocatalysts.[17][18] They operate by forming chiral enamines or iminium ions with carbonyl substrates, which then react with electrophiles in a highly face-selective manner. This approach is central to asymmetric Michael additions, aldol reactions, and Mannich reactions for building substituted pyrrolidines.[17][19]

-